molecular formula C21H14N4O3 B5271999 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5271999
M. Wt: 370.4 g/mol
InChI Key: ZWBWQTMPQRUTEO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety, a furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzimidazole and furan moieties can be coupled using a suitable linker, such as a nitrile group, under basic or catalytic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of catalysts and solvents that are amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or furan rings.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with benzimidazole and furan rings are often studied for their potential antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • (2E)-2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c1-13-6-7-14(11-19(13)25(26)27)20-9-8-16(28-20)10-15(12-22)21-23-17-4-2-3-5-18(17)24-21/h2-11H,1H3,(H,23,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWQTMPQRUTEO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.